N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-28-16-10-8-15(9-11-16)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDQTQPBMGCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide are likely to be kinases. Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. They are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention.
Mode of Action
The compound interacts with its kinase targets by binding to the active site of the enzyme. This interaction can inhibit the activity of the kinase, preventing it from phosphorylating its substrates and disrupting the signaling pathways that drive disease progression
Biochemical Pathways
The inhibition of kinase activity by this compound can affect multiple biochemical pathways. These pathways are often involved in cell growth and proliferation, and their disruption can lead to the death of rapidly dividing cells, such as cancer cells
Result of Action
The molecular and cellular effects of this compound’s action are likely to include the inhibition of cell growth and induction of cell death in cells with dysregulated kinase activity. These effects could potentially be leveraged for the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
It is known that triazines and tetrazines, the core structures of this compound, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization. These transformations can potentially influence the interactions of the compound with various enzymes, proteins, and other biomolecules.
Cellular Effects
Derivatives of triazines and tetrazines have been identified as having significant activity against different tumor cell lines. This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds with high nitrogen content and thermal stability have been synthesized and characterized, suggesting potential stability and long-term effects on cellular function.
Biological Activity
N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and highlighting its implications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.457 g/mol. The compound features a complex structure that includes a tetrahydroimidazotriazine core, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.457 g/mol |
| IUPAC Name | This compound |
| InChI Key | CCSKDHAVTPQHDX-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer activity. For instance:
- Cell Line Studies : The National Cancer Institute (NCI) has conducted extensive testing on various cancer cell lines using related compounds. These studies indicate that compounds similar to this compound show promising antitumor effects across multiple cancer types including breast cancer (MDA-MB-468), lung cancer (A549), and colon cancer (HCT-116) .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in tumor cells. This can occur through:
- Inhibition of Key Signaling Pathways : Compounds have been shown to inhibit pathways such as AKT/mTOR and PD1-PD-L1 interactions that are crucial for tumor growth and survival .
Case Studies
A notable case study involved the synthesis and evaluation of related triazine derivatives which demonstrated:
- High Antitumor Activity : The synthesized compounds exhibited IC50 values in the nanomolar range against various cancer cell lines without significant toxicity to normal cells .
Comparative Data Table
The following table summarizes the biological activity of N-cycloheptyl derivatives compared to other known compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the imidazo-triazine core, significantly impacting their physicochemical and biological profiles. Below is a comparative analysis:
*Estimated based on structural analogs.
Key Observations:
- Electronic Effects: The 4-methoxyphenyl group (electron-donating) in the target compound may enhance binding to aromatic-rich enzyme pockets, whereas Analog 1’s ethoxy group offers slightly increased hydrophobicity.
- Core Heterocycle Differences: Analog 2’s imidazo[1,2-a]pyridine core (vs. imidazo-triazine in the target) reduces planarity, altering π-π stacking interactions and solubility .
Methodological Considerations in Compound Comparison
The structural similarity between the target compound and its analogs underscores the importance of computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) in predicting biological activity. However, minor substituent changes can lead to divergent outcomes, as seen in quaternary ammonium compounds where alkyl chain length drastically alters critical micelle concentrations (CMCs) . Similarly, the cycloheptyl vs. methylbenzyl substitution in the target compound and Analog 1 could shift pharmacological profiles despite shared core structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
